5-Bromo-2-(propane-1-sulfonyl)pyrimidine-4-carboxylic acid
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Overview
Description
5-Bromo-2-(propane-1-sulfonyl)pyrimidine-4-carboxylic acid: is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound, in particular, is characterized by the presence of a bromine atom, a propane-1-sulfonyl group, and a carboxylic acid group attached to the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(propane-1-sulfonyl)pyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of a pyrimidine derivative followed by sulfonylation and carboxylation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(propane-1-sulfonyl)pyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonyl and carboxylic acid groups can participate in redox reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-Bromo-2-(propane-1-sulfonyl)pyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(propane-1-sulfonyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and sulfonyl group can participate in various binding interactions with enzymes and receptors, influencing their activity. The carboxylic acid group can also play a role in the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
- 5-Bromopyrimidine-2-carboxylic acid
- 5-Bromopyrimidine
Uniqueness
Compared to similar compounds, 5-Bromo-2-(propane-1-sulfonyl)pyrimidine-4-carboxylic acid is unique due to the presence of the propane-1-sulfonyl group, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C8H9BrN2O4S |
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Molecular Weight |
309.14 g/mol |
IUPAC Name |
5-bromo-2-propylsulfonylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H9BrN2O4S/c1-2-3-16(14,15)8-10-4-5(9)6(11-8)7(12)13/h4H,2-3H2,1H3,(H,12,13) |
InChI Key |
JSLXHAWANYYBQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)O)Br |
Origin of Product |
United States |
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